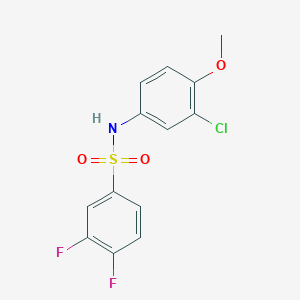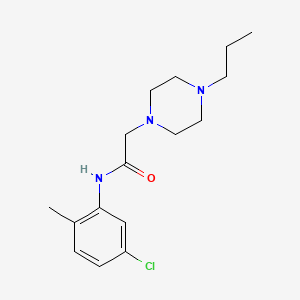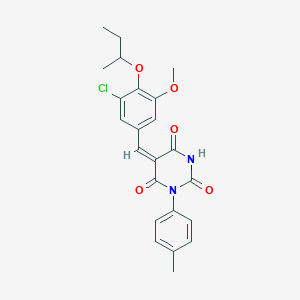
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide, also known as CMF-019, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising activity against a range of diseases.
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is not fully understood. However, it is believed that N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in disease progression. For example, in cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell growth. In inflammation research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to inhibit the activity of the NF-κB pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to have a range of biochemical and physiological effects. In cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to reduce the production of inflammatory cytokines and chemokines. In parasitic infection research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the growth of the malaria parasite by disrupting its metabolic pathways.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is its broad range of therapeutic applications. It has been found to exhibit activity against a range of diseases, which makes it a promising candidate for drug development. However, one of the limitations of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide and to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide. One area of interest is the development of more soluble analogs of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide that can be administered in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide and to identify its specific targets in disease pathways. Finally, there is potential for N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide to be used in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide involves the reaction of 3-chloro-4-methoxyaniline and 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide as a white solid with a melting point of 158-160°C. The purity of the compound can be confirmed using techniques such as NMR and HPLC.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to exhibit promising activity against a range of diseases, including cancer, inflammation, and parasitic infections. In cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation research has shown that N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In parasitic infection research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO3S/c1-20-13-5-2-8(6-10(13)14)17-21(18,19)9-3-4-11(15)12(16)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFPDNASYGPFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)

![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)

![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)

![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5313594.png)
![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)